![molecular formula C11H22N2O2 B13550602 tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate: is a versatile chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with 2,2-dimethylazetidine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions in multi-step synthesis .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It acts as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler analog used as a protecting group for amines.
tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with different structural features.
Uniqueness: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate stands out due to its unique azetidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and valuable in various applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-6-8-7-13-11(8,4)5/h8,13H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
SMHFVSBRSVBCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


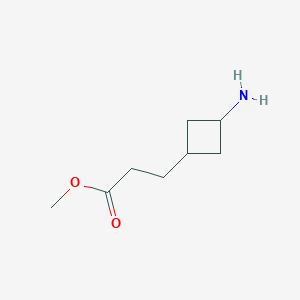
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)


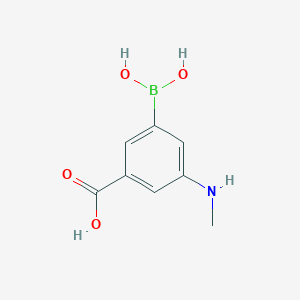

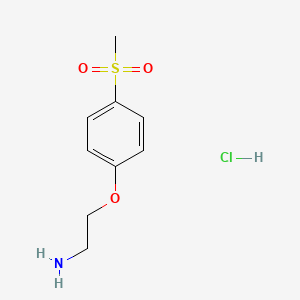

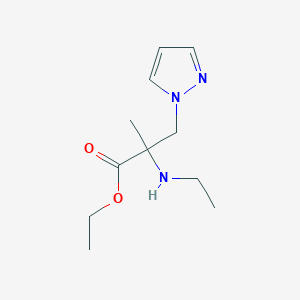
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)

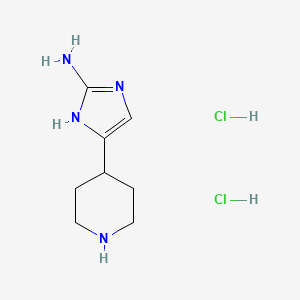

![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
